molecular formula C8H16ClNO2 B2856251 Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride CAS No. 1009376-86-6

Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride

Cat. No. B2856251
M. Wt: 193.67
InChI Key: COCIOCKRYRXGEP-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride (MMPCH) is an organic compound that is widely used in the laboratory for a variety of applications. It is a colorless, crystalline solid with a molecular weight of 181.6 g/mol and a melting point of 114-115 ˚C. MMPCH is soluble in water, alcohols, and most organic solvents. It is commercially available in its hydrochloride form, and is a highly versatile compound with a wide range of uses in the laboratory.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride involves the reaction of 6-methylpiperidin-3-one with methyl chloroformate followed by treatment with hydrochloric acid.

Starting Materials
6-methylpiperidin-3-one, methyl chloroformate, hydrochloric acid, sodium bicarbonate, methylene chloride, sodium sulfate, magnesium sulfate, ethanol

Reaction
6-methylpiperidin-3-one is reacted with methyl chloroformate in the presence of sodium bicarbonate and methylene chloride to form methyl trans-6-methylpiperidine-3-carboxylate., The resulting product is then treated with hydrochloric acid to form Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride., The product is extracted with methylene chloride and dried over sodium sulfate and magnesium sulfate., The crude product is purified by recrystallization from ethanol to obtain the final product.

Scientific Research Applications

Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of other compounds, as a reagent in organic synthesis, and as a starting material for the synthesis of pharmaceuticals. It is also used in the analysis of biological samples and in the study of various biochemical processes.

Mechanism Of Action

Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride is an organic compound that acts as a catalyst in the synthesis of other compounds. It is a weak acid, and its protonation state determines the reactivity of the molecule. When it is protonated, it acts as a nucleophile and can react with other molecules in the reaction. Additionally, it can act as a base and accept protons from other molecules.

Biochemical And Physiological Effects

Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride is not known to have any direct biochemical or physiological effects on the body. However, it can be used as a reagent in the synthesis of other compounds, which may have biological activity.

Advantages And Limitations For Lab Experiments

The main advantage of using Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride in laboratory experiments is its versatility. It is a highly reactive compound that can be used in a variety of reactions, and its solubility in a variety of solvents makes it ideal for use in a wide range of experiments. Additionally, it is relatively inexpensive and readily available. One limitation of Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride is that it is a weak acid, which can limit its reactivity in some cases.

Future Directions

Methyl trans-6-Methylpiperidine-3-carboxylate Hydrochloride is a versatile compound with a wide range of applications. In the future, it could be used in the synthesis of other compounds, such as pharmaceuticals and other organic molecules. Additionally, it could be used in the analysis of biological samples, and in the study of biochemical processes. It could also be used in the development of new catalysts and reagents for use in organic synthesis. Finally, it could be used in the development of new methods for the synthesis of other compounds.

properties

IUPAC Name

methyl (3R,6R)-6-methylpiperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6-3-4-7(5-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCIOCKRYRXGEP-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1009376-86-6
Details Compound: 3-Piperidinecarboxylic acid, 6-methyl-, methyl ester, hydrochloride (1:1), (3R,6R)-rel-
Record name 3-Piperidinecarboxylic acid, 6-methyl-, methyl ester, hydrochloride (1:1), (3R,6R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009376-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Methyl 6-methylpiperidine-3-carboxylate hydrochloride

CAS RN

1009377-11-0
Record name 3-Piperidinecarboxylic acid, 6-methyl-, methyl ester, hydrochloride (1:1), (3R,6R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009377-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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